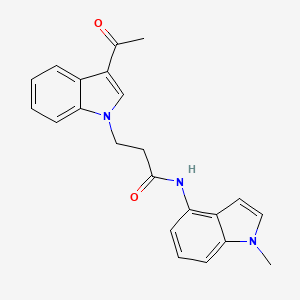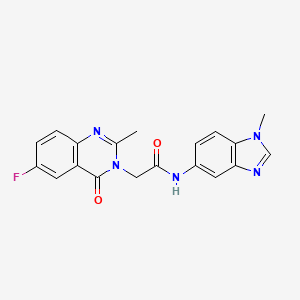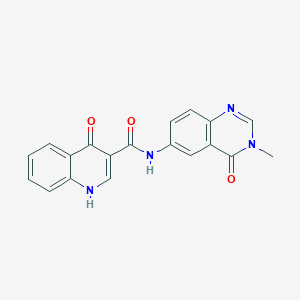
3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, a methoxymethyl group, a thiadiazole ring, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxymethyl group may yield methoxyacetic acid, while nucleophilic substitution of the chlorophenyl group may result in various substituted phenyl derivatives.
科学的研究の応用
3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
3-(3-クロロフェニル)-N-(5-(メトキシメチル)-1,3,4-チアジアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 細胞表面の受容体の活性を調節し、細胞シグナル伝達の変化につながります。
細胞プロセスの中断: DNA複製、タンパク質合成、細胞分裂などの細胞プロセスを妨げます。
6. 類似の化合物との比較
類似の化合物
- 3-(3-クロロフェニル)-N-(5-メチル-1,3,4-チアジアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミド
- 3-(3-クロロフェニル)-N-(5-(ヒドロキシメチル)-1,3,4-チアジアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミド
- 3-(3-クロロフェニル)-N-(5-(エチル)-1,3,4-チアジアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミド
独自性
3-(3-クロロフェニル)-N-(5-(メトキシメチル)-1,3,4-チアジアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミドの独自性は、その特定の官能基の組み合わせにあります。これは、異なる化学反応性と生物活性を付与します。特に、メトキシメチル基の存在は、類似の化合物と比較して、その溶解性とバイオアベイラビリティを高める可能性があります。
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(3-chlorophenyl)-N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(3-chlorophenyl)-N-(5-(ethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C15H14ClN5O2S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-4-3-5-10(16)6-9)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22) |
InChIキー |
QZDNQVPWEKCRFB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10997605.png)

![2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B10997615.png)
![methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10997622.png)
![N-(3,4-dimethoxybenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10997635.png)


![2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide](/img/structure/B10997653.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10997658.png)
![N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997661.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10997666.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10997674.png)


